molecular formula C15H22ClNO2 B14667425 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide CAS No. 50563-52-5

2-Chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide

Cat. No.: B14667425
CAS No.: 50563-52-5
M. Wt: 283.79 g/mol
InChI Key: CQZFLTCMHFNLQZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide is a synthetic organic compound. It is characterized by the presence of a chloro group, a dimethylphenyl group, and an ethoxypropyl group attached to an acetamide backbone. This compound may have applications in various fields such as pharmaceuticals, agrochemicals, or materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylaniline, 2-chloropropionyl chloride, and 2-ethoxypropylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or toluene is used.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of new amides or thioamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide may have several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,6-dimethylphenyl)acetamide: Lacks the ethoxypropyl group.

    N-(2,6-Dimethylphenyl)-N-(2-ethoxypropyl)acetamide: Lacks the chloro group.

    2-Chloro-N-(2-ethoxypropyl)acetamide: Lacks the dimethylphenyl group.

Uniqueness

2-Chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in the similar compounds listed above.

Properties

CAS No.

50563-52-5

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(2-ethoxypropyl)acetamide

InChI

InChI=1S/C15H22ClNO2/c1-5-19-13(4)10-17(14(18)9-16)15-11(2)7-6-8-12(15)3/h6-8,13H,5,9-10H2,1-4H3

InChI Key

CQZFLTCMHFNLQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CN(C1=C(C=CC=C1C)C)C(=O)CCl

Origin of Product

United States

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